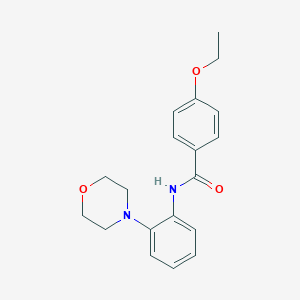
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide, also known as ETP-46321, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and is currently undergoing further evaluation for its potential clinical applications.
Mechanism Of Action
The mechanism of action of 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in DNA repair and cell survival, and its inhibition leads to DNA damage and cell death in cancer cells. 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators (Wang et al., 2019).
Biochemical And Physiological Effects
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and reduction of inflammation. In preclinical studies, this compound has also been shown to reduce neuroinflammation and oxidative stress, which are associated with neurological disorders (Zhang et al., 2020).
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide in lab experiments is its specificity for PARP-1 and COX-2, which reduces the potential for off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings (Wang et al., 2019).
Future Directions
There are several future directions for research on 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the evaluation of the potential clinical applications of 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo (Wang et al., 2019).
Conclusion
In conclusion, 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. This compound inhibits the activity of PARP-1 and COX-2, leading to DNA damage and cell death in cancer cells and the reduction of inflammation. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that can improve its efficacy and potential clinical applications.
Synthesis Methods
The synthesis of 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide involves a multi-step process that starts with the reaction of 2-morpholin-4-ylphenylamine with ethyl 4-bromobenzoate to form 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide. This intermediate is then reacted with sodium ethoxide and ethanol to form the final product, 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide. The overall yield of this synthesis method is around 40% (Wang et al., 2019).
Scientific Research Applications
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation (Wang et al., 2019). 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, by reducing neuroinflammation and oxidative stress (Zhang et al., 2020).
properties
Product Name |
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-16-9-7-15(8-10-16)19(22)20-17-5-3-4-6-18(17)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
InChI Key |
QHBXNAAVFTXZBA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




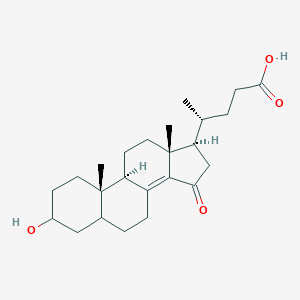
![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
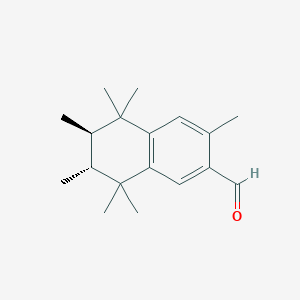
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
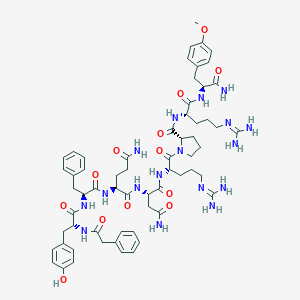
![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)
![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
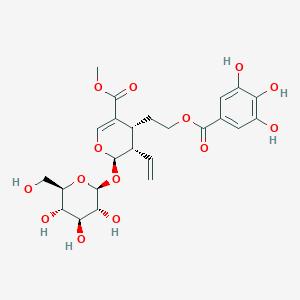
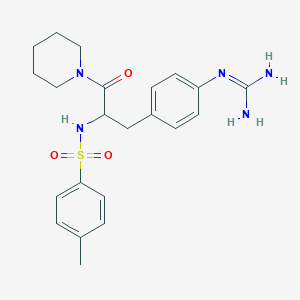
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)